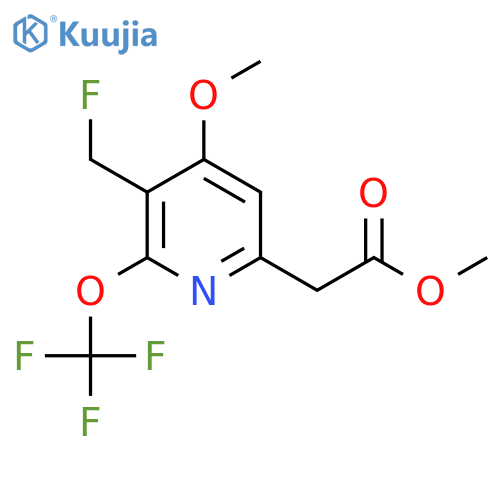Cas no 1806751-27-8 (Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)

1806751-27-8 structure
商品名:Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
CAS番号:1806751-27-8
MF:C11H11F4NO4
メガワット:297.202957391739
CID:4813080
Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
-
- インチ: 1S/C11H11F4NO4/c1-18-8-3-6(4-9(17)19-2)16-10(7(8)5-12)20-11(13,14)15/h3H,4-5H2,1-2H3
- InChIKey: PZQKEJKYJCPWCP-UHFFFAOYSA-N
- ほほえんだ: FCC1=C(N=C(CC(=O)OC)C=C1OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.6
Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083670-1g |
Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate |
1806751-27-8 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1806751-27-8 (Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate) 関連製品
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
